molecular formula C17H12N4O2S2 B2503760 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 923393-32-2

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2503760
CAS No.: 923393-32-2
M. Wt: 368.43
InChI Key: FDIMVGNTLURFOF-UHFFFAOYSA-N
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Description

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with Benzo[d]thiazole: The final step involves coupling the oxadiazole derivative with benzo[d]thiazole-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide: can be compared with other oxadiazole derivatives and benzo[d]thiazole compounds, such as:

Uniqueness

    Structural Features: The combination of the oxadiazole and benzo[d]thiazole rings, along with the phenylthio group, imparts unique chemical and biological properties.

    Biological Activity: Exhibits a broader spectrum of biological activities compared to similar compounds, making it a versatile candidate for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(23-17)10-24-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIMVGNTLURFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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